molecular formula C9H13NO3 B13894938 1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione

1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione

Cat. No.: B13894938
M. Wt: 183.20 g/mol
InChI Key: VRUJIVNKEWHXJV-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione is an organic compound with the molecular formula C9H13NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with 2-oxopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,4-dione: A related compound with similar structural features but lacking the 1-methyl and 2-oxopropyl groups.

    3-(2-oxopropyl)piperidine-2,4-dione: Similar to 1-Methyl-3-(2-oxopropyl)piperidine-2,4-dione but without the methyl group at the 1-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 1-methyl and 2-oxopropyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1-methyl-3-(2-oxopropyl)piperidine-2,4-dione

InChI

InChI=1S/C9H13NO3/c1-6(11)5-7-8(12)3-4-10(2)9(7)13/h7H,3-5H2,1-2H3

InChI Key

VRUJIVNKEWHXJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(=O)CCN(C1=O)C

Origin of Product

United States

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